N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide
Description
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Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H21NO4/c1-15-6-3-4-8-19(15)24-14-20(22)21(12-17-7-5-11-23-17)13-18-10-9-16(2)25-18/h3-11H,12-14H2,1-2H3 |
InChI Key |
WQFWZEGKPZQYLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the acetamide class, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and as an inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain.
Chemical Structure
The chemical formula of the compound is . Its structure includes:
- A furan ring
- A methyl group on the furan
- A phenoxy acetamide moiety
These structural elements contribute to its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that related compounds exhibit significant biological activities, including:
- Monoamine Oxidase Inhibition : Essential for enhancing monoaminergic transmission, which may have implications for cognitive enhancement and neuroprotection.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Inhibition Profile
Research has demonstrated that derivatives of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a closely related compound, show selective inhibition of MAO-B. The following table summarizes the inhibition activity of various compounds:
| Compound Name | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| F2MPA | No inhibition | 5.16 ± 0.86 | >19 |
| Clorgyline | 0.42 | Not applicable | - |
| Iproniazide | 7.1 | 3.6 | - |
F2MPA demonstrated a significantly higher selectivity for MAO-B over MAO-A, suggesting its potential as a therapeutic agent with fewer side effects associated with non-selective MAO inhibitors .
The mechanism of action for N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine involves:
- Inhibition of Monoamine Oxidase : By inhibiting MAO-B, F2MPA enhances synaptic levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
- Neuroprotective Properties : F2MPA has been shown to improve synaptic transmission in the dentate gyrus of the hippocampus without inducing hyperexcitability, indicating a favorable safety profile .
Case Studies and Research Findings
In vivo studies have highlighted the efficacy of F2MPA in enhancing synaptic transmission and long-term potentiation (LTP), critical processes for learning and memory:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
